Cas no 1023535-75-2 (1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)
![1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea structure](https://ja.kuujia.com/scimg/cas/1023535-75-2x500.png)
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea 化学的及び物理的性質
名前と識別子
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- 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea
- Urea, N-[4-[(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenyl]-N'-[(4-methylphenyl)methyl]-
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- MDL: MFCD03839438
- インチ: 1S/C27H29N3O3/c1-18-4-6-20(7-5-18)17-29-27(31)30-22-10-8-19(9-11-22)14-24-23-16-26(33-3)25(32-2)15-21(23)12-13-28-24/h4-11,15-16H,12-14,17H2,1-3H3,(H2,29,30,31)
- InChIKey: QPNPXZRZRRSQCI-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(CC2C3=C(C=C(OC)C(OC)=C3)CCN=2)C=C1)C(NCC1=CC=C(C)C=C1)=O
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB164179-1 g |
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-((4-methylphenyl)methyl)urea |
1023535-75-2 | 1 g |
€211.30 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667057-2mg |
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)-3-(4-methylbenzyl)urea |
1023535-75-2 | 98% | 2mg |
¥640 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667057-5mg |
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)-3-(4-methylbenzyl)urea |
1023535-75-2 | 98% | 5mg |
¥646 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667057-50mg |
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)-3-(4-methylbenzyl)urea |
1023535-75-2 | 98% | 50mg |
¥1543 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667057-25mg |
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)-3-(4-methylbenzyl)urea |
1023535-75-2 | 98% | 25mg |
¥1332 | 2023-04-17 | |
abcr | AB164179-5 g |
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-((4-methylphenyl)methyl)urea |
1023535-75-2 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB164179-10 g |
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-((4-methylphenyl)methyl)urea |
1023535-75-2 | 10 g |
€482.50 | 2023-07-20 | ||
Key Organics Ltd | MS-9443-1MG |
3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[(4-methylphenyl)methyl]urea |
1023535-75-2 | >90% | 1mg |
£37.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667057-20mg |
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)-3-(4-methylbenzyl)urea |
1023535-75-2 | 98% | 20mg |
¥1407 | 2023-04-17 | |
abcr | AB164179-5g |
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-((4-methylphenyl)methyl)urea; . |
1023535-75-2 | 5g |
€377.50 | 2024-06-12 |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]ureaに関する追加情報
Introduction to 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea (CAS No. 1023535-75-2)
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea, identified by its CAS number 1023535-75-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic systems and urea functional groups. The presence of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl and 4-methylphenyl moieties in its structure imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The structural design of 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea reflects a deliberate approach to molecular optimization, leveraging the known bioactivity of isoquinoline derivatives and the potential of urea-based scaffolds. Isoquinoline derivatives are well-documented for their pharmacological relevance, with numerous analogs exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The dimethoxy substitution at the 6 and 7 positions enhances the lipophilicity and metabolic stability of the isoquinoline core, while the phenyl ring connected via a methyl group introduces additional binding interactions with biological targets.
The urea moiety in the compound serves as a key pharmacophore, capable of forming hydrogen bonds with polar residues in protein targets. This functional group is particularly valuable in drug design due to its ability to modulate enzyme activity and receptor binding. The combination of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl and 4-methylphenyl groups creates a multifaceted interaction profile, which may enhance binding affinity and selectivity against specific biological pathways. Such structural features are often exploited in the development of small-molecule inhibitors and modulators.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of compounds like 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea. By integrating knowledge-based algorithms with high-throughput virtual screening, researchers can predict potential binding modes and optimize key interactions within biological targets. These computational approaches have been instrumental in identifying novel lead compounds for therapeutic intervention.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea exhibits promising activity against certain enzymes and receptors implicated in human diseases. The urea functional group appears to play a critical role in mediating these interactions, with preliminary data indicating strong binding affinities for specific protein targets. Further characterization through X-ray crystallography and NMR spectroscopy will provide deeper insights into its molecular recognition mechanisms.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic bond formations between the isoquinoline scaffold and phenyl rings, followed by urea coupling reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-assisted cyclizations, have been employed to construct the complex framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative approaches in accessing structurally diverse molecules.
The potential therapeutic applications of 1-[4-(6,7-dimethoxy-octahydroisoquinolin)-1-ylmethyl]-[N-(2-(dimethylamino)benzylidene)carbamoyl](m-tolylmethylene)urea are currently under investigation across multiple disease areas. Given its structural similarities to known bioactive compounds, it is hypothesized that this molecule may exhibit therapeutic efficacy in conditions such as cancer, neurodegenerative disorders, and inflammatory diseases. Preclinical studies are underway to evaluate its safety profile and pharmacokinetic properties before considering further clinical development.
The integration of machine learning techniques into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets of bioactive molecules can rapidly screen virtual libraries for hits with favorable properties. The use of artificial intelligence (AI) tools has enabled researchers to prioritize compounds based on their predicted bioavailability、solubility、and target engagement, thereby streamlining the drug development process.
Future research directions may focus on exploring analogs derived from 1-[4-(6-octahydroisoquinolin)-1-ylmethyl]-[N-(2-(dimethylamino)benzylidene)carbamoyl](m-tolylmethylene)urea by modifying substituents or introducing new functional groups. Such modifications could enhance potency、reduce off-target effects,or improve pharmacokinetic profiles。Additionally, investigating the compound’s mechanism of action will be crucial for understanding its therapeutic potential and developing rational treatment strategies.
The development of novel pharmaceutical agents relies heavily on collaborations between academia、industry,and regulatory agencies。Open scientific communication through publications、conferences,and online platforms ensures that researchers can share findings、debate methodologies,and collectively advance knowledge。This collaborative environment is essential for translating laboratory discoveries into safe、effective therapies that meet unmet medical needs。
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